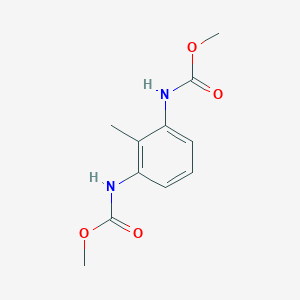

Obtucarbamate B

Overview

Description

Carbamates are a significant class of compounds in medicinal chemistry, serving as key structural motifs in many approved drugs and prodrugs. Their increasing use in drug design is attributed to their ability to form specific drug-target interactions through the carbamate moiety. The carbamate group's properties and stabilities, along with the methodologies for their synthesis, play a crucial role in their application in medicinal chemistry .

Synthesis Analysis

The synthesis of organic carbamates can be achieved through various methods. One such method involves the electrochemical synthesis of carbamates from amines and carbon dioxide. This process uses the selective cathodic reduction of carbon dioxide in CO2-saturated ionic liquid solutions containing amines, followed by alkylation. This method is carried out under mild conditions, avoiding the use of volatile and toxic solvents and catalysts, which aligns with the demand for eco-friendly synthetic methodologies . Another approach for synthesizing carbamates, specifically energetic nitrocarbamates, starts from polynitro alcohols using chlorosulfonyl isocyanate (CSI) as a reagent. The carbamates are then nitrated to form primary nitrocarbamates, which are studied for their thermal stability and potential as high energetic oxidizers .

Molecular Structure Analysis

The molecular structure and vibrational spectra of carbamate derivatives can be studied using various computational methods. For instance, O-ethyl benzoylthiocarbamate has been characterized by elemental analysis, FT-IR, and X-ray diffraction analysis. Computational studies using Hartree-Fock and density functional theory (DFT) methods provide insights into the molecular geometry and vibrational frequencies, which are found to be in good agreement with experimental data. Such studies are essential for understanding the molecular behavior and properties of carbamates .

Chemical Reactions Analysis

Carbamates can undergo chemoselective transformations, which are useful in modifying amino protecting groups. For example, the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds can be achieved via a silyl carbamate intermediate. This transformation is facilitated by the activation with fluoride ion, allowing the reaction with various electrophiles to yield N-ester type compounds . Additionally, carbamic acids derived from amines can react with Mitsunobu reagents to generate isocyanates in situ, which can then be condensed with amines or alcohols to form ureas or carbamates, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For instance, the stability of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors is related to the electrophilicity of the carbamate fragment. The introduction of electron-donor substituents can increase the hydrolytic stability of the carbamate group without compromising the inhibitory potency against FAAH. Moreover, the presence of peripheral hydrophilic groups can decrease oxidative metabolism in the liver, which is beneficial for the compound's pharmacokinetic and toxicological profile .

Scientific Research Applications

Synthesis and Antitussive Activity

Obtucarbamate B is derived from Obtucarbamate A, which has demonstrated antitussive properties. Research involving the synthesis and evaluation of Obtucarbamate A derivatives, including Obtucarbamate B, indicates that these compounds possess significant antitussive activity. The study highlights the potential application of Obtucarbamate derivatives as new antitussive agents, providing a basis for further exploration in this area (Ma et al., 2020).

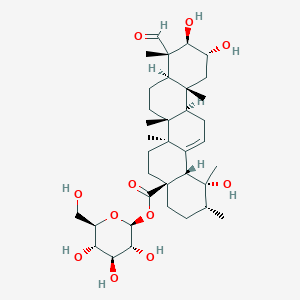

Carbamate Derivatives in Marine Organisms

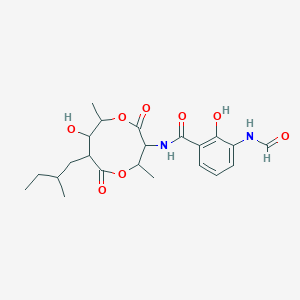

A study on the South China Sea gorgonian coral Melitodes squamata revealed the presence of five carbamate derivatives, including Obtucarbamates C, D, A, and B. The investigation into these compounds, obtained from marine natural sources, adds to the understanding of the chemical diversity in marine organisms and their potential biomedical applications. The study also discusses the possible biosynthesis routes of these compounds, although specific applications in biomedical research were not detailed in this context (Huang et al., 2012).

Safety And Hazards

Obtucarbamate B is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health. There is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNLWOJZIPJIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obtucarbamate B | |

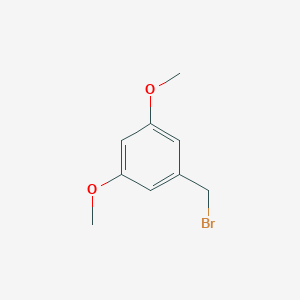

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

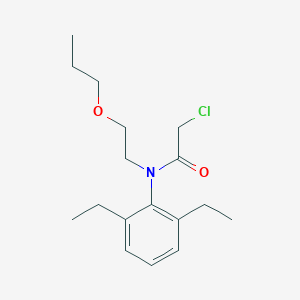

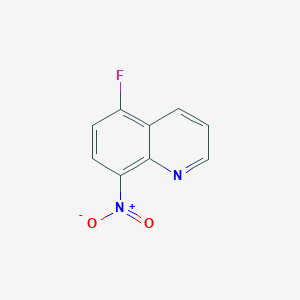

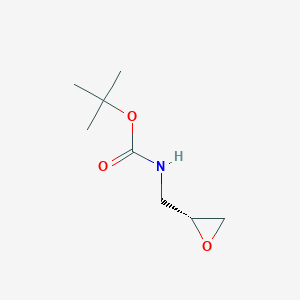

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)